molecular formula C12H7ClN2O3 B14247396 8-Chloro-10-hydroxy-5-oxo-5lambda~5~-phenazin-2(10H)-one CAS No. 411212-08-3

8-Chloro-10-hydroxy-5-oxo-5lambda~5~-phenazin-2(10H)-one

Cat. No.: B14247396
CAS No.: 411212-08-3
M. Wt: 262.65 g/mol
InChI Key: WMDSXLKTUGEJSE-UHFFFAOYSA-N
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Description

8-Chloro-10-hydroxy-5-oxo-5lambda~5~-phenazin-2(10H)-one is a synthetic organic compound belonging to the phenazine family. Phenazines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in various fields, including medicine, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Chloro-10-hydroxy-5-oxo-5lambda~5~-phenazin-2(10H)-one typically involves multi-step organic reactions. One common method includes the chlorination of a phenazine precursor followed by oxidation and hydroxylation steps. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors, automated synthesis systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

8-Chloro-10-hydroxy-5-oxo-5lambda~5~-phenazin-2(10H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to higher oxidation states using oxidizing agents.

    Reduction: Reduction to lower oxidation states using reducing agents.

    Substitution: Replacement of the chlorine atom with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce various functionalized phenazine compounds.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its antimicrobial and anticancer properties.

    Medicine: Potential therapeutic agent for treating bacterial infections and cancer.

    Industry: Utilized in the development of dyes, pigments, and electronic materials.

Mechanism of Action

The mechanism of action of 8-Chloro-10-hydroxy-5-oxo-5lambda~5~-phenazin-2(10H)-one involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes or disruption of cell membranes. In cancer research, it may induce apoptosis or inhibit cell proliferation through various signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Phenazine: The parent compound of the phenazine family.

    Pyocyanin: A blue-green pigment produced by Pseudomonas aeruginosa with antimicrobial properties.

    Phenazine-1-carboxylic acid: Known for its antifungal activity.

Uniqueness

8-Chloro-10-hydroxy-5-oxo-5lambda~5~-phenazin-2(10H)-one is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other phenazine derivatives.

Properties

CAS No.

411212-08-3

Molecular Formula

C12H7ClN2O3

Molecular Weight

262.65 g/mol

IUPAC Name

8-chloro-5,10-dioxidophenazine-5,10-diium-2-ol

InChI

InChI=1S/C12H7ClN2O3/c13-7-1-3-9-11(5-7)15(18)12-6-8(16)2-4-10(12)14(9)17/h1-6,16H

InChI Key

WMDSXLKTUGEJSE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1O)[N+](=C3C=C(C=CC3=[N+]2[O-])Cl)[O-]

Origin of Product

United States

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